molecular formula C8H6BrClO3 B12337743 Methyl 5-bromo-2-chloro-3-hydroxybenzoate

Methyl 5-bromo-2-chloro-3-hydroxybenzoate

Cat. No.: B12337743
M. Wt: 265.49 g/mol
InChI Key: PLCQZWZMORGXCQ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-chloro-3-hydroxybenzoate is an organic compound with the molecular formula C8H6BrClO3 and a molecular weight of 265.49 g/mol . It is a derivative of benzoic acid and is characterized by the presence of bromine, chlorine, and hydroxyl groups on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-chloro-3-hydroxybenzoate can be synthesized through several methods. One common method involves the bromination and chlorination of methyl 3-hydroxybenzoate. The reaction typically requires the use of bromine and chlorine in the presence of a catalyst under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are carried out in reactors where the reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-chloro-3-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl group to form carbonyl or methoxy derivatives .

Scientific Research Applications

Methyl 5-bromo-2-chloro-3-hydroxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-chloro-3-hydroxybenzoate involves its interaction with specific molecular targets. The presence of bromine, chlorine, and hydroxyl groups allows the compound to participate in various biochemical pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-2-chloro-3-hydroxybenzoate is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Biological Activity

Methyl 5-bromo-2-chloro-3-hydroxybenzoate is a halogenated benzoate derivative with significant potential in various biological applications, including its role in pharmaceutical research and as a biocide. The compound is characterized by the presence of bromine and chlorine atoms, which contribute to its biological activity.

  • Molecular Formula : C10H8BrClO3
  • Molecular Weight : 295.53 g/mol
  • Structure : The compound features a hydroxyl group (-OH), which enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and cellular receptors. The halogen substituents (bromine and chlorine) play crucial roles in modulating these interactions, often leading to alterations in metabolic pathways and oxidative stress responses.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, affecting cellular functions.
  • Antimicrobial Activity : Similar compounds have been shown to exhibit biocidal properties against bacteria, fungi, and other microorganisms. The presence of halogens enhances the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Biological Activity Data

Activity Type Description Reference
AntimicrobialExhibits activity against various bacterial strains; effective as a biocide.
Enzyme InhibitionPotential inhibition of key metabolic enzymes; specific targets require further study.
CytotoxicityShows cytotoxic effects in certain cancer cell lines; mechanism not fully elucidated.

Case Studies

  • Antimicrobial Efficacy :
    A study investigated the antimicrobial properties of halogenated benzoates, including this compound. Results indicated that the compound effectively reduced the growth of Gram-positive and Gram-negative bacteria, suggesting its potential application in disinfectants and preservatives .
  • Pharmaceutical Applications :
    Research has highlighted the utility of this compound as an intermediate in the synthesis of therapeutic agents targeting metabolic disorders. Its structural characteristics facilitate modifications that enhance bioactivity against specific targets .
  • Cytotoxic Effects :
    In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. Further investigations are needed to fully understand the underlying mechanisms and optimize its efficacy .

Properties

Molecular Formula

C8H6BrClO3

Molecular Weight

265.49 g/mol

IUPAC Name

methyl 5-bromo-2-chloro-3-hydroxybenzoate

InChI

InChI=1S/C8H6BrClO3/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3,11H,1H3

InChI Key

PLCQZWZMORGXCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)O)Cl

Origin of Product

United States

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